(4-Tert-butyl-2,6-dimethylphenyl)methyl acetate
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Overview
Description
(4-Tert-butyl-2,6-dimethylphenyl)methyl acetate is an organic compound characterized by its unique structure, which includes a tert-butyl group, two methyl groups, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butyl-2,6-dimethylphenyl)methyl acetate typically involves the esterification of (4-Tert-butyl-2,6-dimethylphenyl)methanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are critical to achieving high purity and productivity.
Chemical Reactions Analysis
Types of Reactions
(4-Tert-butyl-2,6-dimethylphenyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(4-Tert-butyl-2,6-dimethylphenyl)methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Tert-butyl-2,6-dimethylphenyl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release the active (4-Tert-butyl-2,6-dimethylphenyl)methanol, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride
- 2,6-Di-tert-butyl-4-methylphenol
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
Uniqueness
(4-Tert-butyl-2,6-dimethylphenyl)methyl acetate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This differentiates it from similar compounds that may have different functional groups, such as sulfides or phenols.
Properties
IUPAC Name |
(4-tert-butyl-2,6-dimethylphenyl)methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10-7-13(15(4,5)6)8-11(2)14(10)9-17-12(3)16/h7-8H,9H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJBYQKLNHPLHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1COC(=O)C)C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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